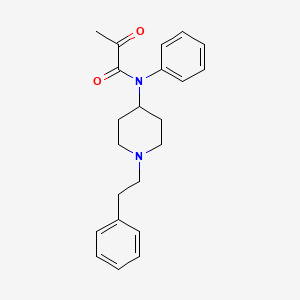

Pyruvyl fentanyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyruvyl fentanyl is a synthetic opioid analgesic, structurally related to fentanyl, which is known for its potent analgesic properties. Like other fentanyl analogs, this compound is designed to interact with the body’s opioid receptors, providing significant pain relief. due to its high potency, it also carries a high risk of overdose and dependency.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyruvyl fentanyl typically involves the following steps:

Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.

Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.

Acylation: Finally, the 4-anilino-N-phenethylpiperidine is reacted with pyruvyl chloride to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Types of Reactions:

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring, leading to various analogs.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Halogenated hydrocarbons and strong bases are often used in substitution reactions.

Major Products:

Oxidation: Fentanyl N-oxide.

Reduction: Corresponding amine derivatives.

Substitution: Various fentanyl analogs with different substituents on the aromatic or piperidine ring.

Applications De Recherche Scientifique

Pyruvyl fentanyl has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

Biology: Studies on this compound help in understanding the interaction of synthetic opioids with opioid receptors.

Medicine: Research on this compound contributes to the development of new analgesics with improved safety profiles.

Industry: It is used in the development of new synthetic routes and production methods for fentanyl analogs

Mécanisme D'action

Pyruvyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced neurotransmitter release, resulting in analgesia and sedation . The activation of opioid receptors also triggers the release of dopamine, contributing to the compound’s addictive properties .

Comparaison Avec Des Composés Similaires

Fentanyl: The parent compound, known for its high potency and widespread medical use.

Carfentanil: An extremely potent analog, primarily used in veterinary medicine.

Alfentanil: A shorter-acting analog used in anesthesia.

Sufentanil: A more potent analog used in surgical anesthesia .

Uniqueness of Pyruvyl Fentanyl: this compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. These modifications can influence its potency, duration of action, and interaction with opioid receptors .

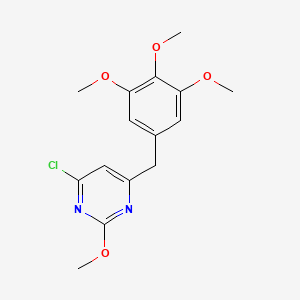

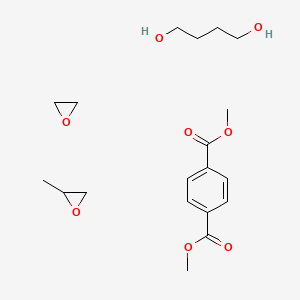

Propriétés

Numéro CAS |

1243952-13-7 |

|---|---|

Formule moléculaire |

C22H26N2O2 |

Poids moléculaire |

350.5 g/mol |

Nom IUPAC |

2-oxo-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |

InChI |

InChI=1S/C22H26N2O2/c1-18(25)22(26)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3 |

Clé InChI |

ALMTYKYZZQNMNS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)